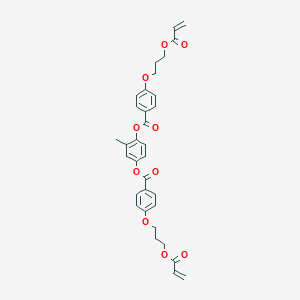

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)

描述

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is a liquid-crystalline elastomer (LCE) monomer. It is known for its unique properties, such as its ability to form liquid-crystalline phases and its application in various advanced materials and technologies . The compound is also referred to as RM257 and has a molecular formula of C33H32O10 .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) typically involves a two-step thiol-acrylate Michael addition reaction . The process begins with the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency in product quality and yield. The use of advanced reactors and continuous flow systems helps in maintaining the reaction conditions and improving the efficiency of the production process .

化学反应分析

Types of Reactions

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Polymerization: Common reagents include initiators like benzoyl peroxide and conditions such as elevated temperatures and controlled atmospheres.

Substitution Reactions: Reagents like halogens and nucleophiles are used under specific conditions to achieve the desired substitution.

Major Products Formed

The major products formed from these reactions include liquid-crystalline polymers and various substituted derivatives that have unique properties and applications .

科学研究应用

1.1. Photopolymerization

One of the primary applications of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is in photopolymerization processes. This compound acts as a monomer in UV-curable formulations, which are widely used in coatings, adhesives, and inks. The acrylate groups facilitate rapid curing upon exposure to UV light, leading to hard, durable films with excellent adhesion properties.

Case Study : Research has demonstrated that incorporating this compound into UV-curable coatings significantly enhances the mechanical properties and chemical resistance compared to traditional formulations .

1.2. Composite Materials

The compound is also utilized in the development of composite materials, particularly those requiring enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve the overall performance of composites used in automotive and aerospace applications.

2.1. Protective Coatings

Due to its excellent film-forming ability and durability, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is employed in protective coatings for various substrates. These coatings provide resistance against environmental factors such as moisture, UV radiation, and chemicals.

Data Table: Performance Characteristics of Coatings

| Property | Value |

|---|---|

| Hardness | > 5H |

| Adhesion (crosshatch) | > 100% |

| Chemical Resistance | Excellent |

| UV Resistance | High |

3.1. Drug Delivery Systems

The compound's acrylate functionality allows for its use in drug delivery systems where controlled release is critical. Its biocompatibility makes it suitable for applications in hydrogels that can encapsulate drugs and release them over time.

Case Study : A study investigated the use of this compound in creating hydrogels for localized drug delivery in cancer therapy, demonstrating effective release profiles and minimal cytotoxicity .

3.2. Tissue Engineering

In tissue engineering, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) has been explored for scaffolding materials due to its mechanical properties and ability to support cell attachment and growth.

作用机制

The mechanism of action of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) involves its ability to form liquid-crystalline phases. This property allows it to be used in applications where materials need to respond to external stimuli such as temperature, light, or chemical signals . The molecular targets and pathways involved include the alignment of mesogen units in the liquid-crystalline phase, which can be oriented by magnetic fields due to their anisotropic magnetic susceptibility .

相似化合物的比较

Similar Compounds

1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene: Similar in structure but with different alkyl chain lengths, affecting its properties and applications.

1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene: Another similar compound with longer alkyl chains, used in different applications due to its unique properties.

Uniqueness

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is unique due to its specific liquid-crystalline properties and its ability to form responsive materials. Its versatility in various applications, from soft robotics to medical sensors, sets it apart from other similar compounds .

生物活性

2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), commonly referred to as a liquid-crystalline elastomer (LCE) monomer, is a compound with significant potential in various applications, particularly in electronic and photonic materials. This article explores its biological activity, focusing on its interactions at the molecular level, potential applications in biomedical fields, and relevant case studies.

- Chemical Formula : C₃₃H₃₂O₁₀

- Molecular Weight : 588.601 g/mol

- CAS Number : 174063-87-7

- Appearance : White powder

- Assay : 98%

Biological Activity Overview

The biological activity of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is primarily linked to its structural properties that allow it to function as a versatile polymeric material. It exhibits characteristics that can influence cellular behavior, making it a candidate for various biomedical applications.

- Cellular Interaction : The acrylate functional groups in this compound facilitate cross-linking and polymerization, which can enhance biocompatibility and reduce cytotoxicity in biological environments.

- Stimuli Responsiveness : The material's liquid crystalline nature allows it to respond to environmental stimuli such as temperature and humidity. This responsiveness can be harnessed for drug delivery systems where controlled release is essential.

Case Study 1: Photonic Microactuators

A study investigated the use of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) in the fabrication of four-dimensional (4D) photonic microactuators. The research demonstrated that this compound could create structures that respond dynamically to external stimuli, such as humidity and temperature changes. The structural characterization revealed that these microactuators exhibited significant changes in shape and optical properties upon exposure to varying environmental conditions .

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound in developing drug delivery systems highlighted its ability to form hydrogels that can encapsulate therapeutic agents. The polymer networks formed by this monomer showed potential for controlled release mechanisms, particularly for hydrophilic drugs. In vitro studies indicated that the release profile could be modulated by adjusting the cross-linking density of the network .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[3-methyl-4-[4-(3-prop-2-enoyloxypropoxy)benzoyl]oxyphenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSYGWIDLYOJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

199930-19-3 | |

| Record name | Benzoic acid, 4-[3-[(1-oxo-2-propen-1-yl)oxy]propoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199930-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20609877 | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-87-7 | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of incorporating 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene into PNLCs?

A1: This compound acts as a diacrylate monomer within PNLC systems. When combined with another monomer, methyl methacrylate (MMA), and photopolymerized, it forms a thin layer polymer. This polymer exhibits amorphous properties as indicated by XRD analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。